5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride is a compound with significant research interest due to its potential biological activities. Its molecular formula is and it has a molecular weight of 331.2 g/mol. This compound is classified as an oxazole derivative, which is a type of heterocyclic compound containing nitrogen and oxygen in its ring structure. The dihydrochloride form indicates that the compound is a salt, commonly used to enhance solubility in aqueous solutions for biological studies .
The synthesis of 5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride can be approached through several methods, typically involving the formation of the oxazole ring followed by the introduction of the pyrrolidine and methoxybenzyl groups.
Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
The molecular structure of 5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride can be represented using various notations:
InChI=1S/C15H18N2O2.2ClH/c1-18-12-6-4-11(5-7-12)9-13-10-17-15(19-13)14-3-2-8-16-14;;/h4-7,10,14,16H,2-3,8-9H2,1H3;2*1H
COC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCN3.Cl.Cl
This structure highlights the oxazole ring fused with a pyrrolidine moiety and substituted with a methoxybenzyl group. The presence of chlorine atoms indicates that it is in the dihydrochloride form .
The chemical reactivity of 5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride can be explored through various reactions typical for oxazole derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or to study structure-function relationships .
The mechanism of action for 5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride involves its interaction with biological targets at the molecular level:
The melting point and other thermodynamic properties are essential for practical applications but require specific experimental determination .
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2